![molecular formula C26H24N4O4S2 B2367683 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 851080-24-5](/img/structure/B2367683.png)
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
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Description
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H24N4O4S2 and its molecular weight is 520.62. The purity is usually 95%.
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Scientific Research Applications
Disposition and Metabolism in Humans
Compounds similar to "(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide" have been studied for their disposition and metabolism in humans. For example, a study on the orexin 1 and 2 receptor antagonist [SB-649868] showed its metabolism and excretion patterns in humans, highlighting the comprehensive metabolic pathways these types of compounds can undergo (Renzulli et al., 2011).
Allergic Inflammation and Histamine Release
Research on analogues of gallic acid, such as SG-HQ2, has shown potential in inhibiting mast cell-mediated allergic inflammation. These studies reveal how structural modifications can impact the biological activity of compounds, potentially suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).
Diuretic Activities
Investigations into the diuretic activities of certain benzothiazide analogues have contributed to our understanding of their therapeutic potential. Such studies provide insights into dose-dependent effects and the mechanisms underlying the diuretic action of these compounds (Biamino, 1977).
Dermatological Applications
Compounds with structural similarities have been explored for their applications in dermatology, including their role in allergic contact dermatitis. Understanding the allergenic potential and sensitization rates of these compounds can inform their safe use in various products (Schnuch et al., 1998).
properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S2/c1-17(31)27-21-9-12-23-24(15-21)35-26(29(23)2)28-25(32)19-7-10-22(11-8-19)36(33,34)30-14-13-18-5-3-4-6-20(18)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWNLSMCTVCDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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